

8-Chloroisoquinolin-6-ol: Technical Profile & Utilization Guide

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Compound of Interest

Compound Name: 8-Chloroisoquinolin-6-ol

CAS No.: 2416228-97-0

Cat. No.: B2981932

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Part 1: Executive Technical Summary[1]

8-Chloroisoquinolin-6-ol is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural distinctiveness lies in the specific placement of a chlorine atom at the C8 position and a hydroxyl group at the C6 position of the isoquinoline ring.[1] This substitution pattern renders it a high-value scaffold for Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the isoquinoline nitrogen acts as a hydrogen bond acceptor and the hydroxyl group serves as a vector for solubilizing appendages.[1]

Chemical Identity

Property	Specification
CAS Registry Number	2416228-97-0
IUPAC Name	8-chloroisoquinolin-6-ol
Molecular Formula	C ₉ H ₆ ClNO
Molecular Weight	179.60 g/mol
SMILES	<chem>Oc1cc2cnccc2c(Cl)c1</chem>
Appearance	Off-white to pale yellow solid (typically)
Solubility	Soluble in DMSO, MeOH; sparingly soluble in water

Part 2: Sourcing & Supplier Verification[1][4]

Due to the specific regiochemistry of this isomer, it is not a commodity chemical.[1] It is typically available through specialized heterocyclic building block suppliers.[1]

Validated Suppliers

Supplier	Catalog ID	Purity Grade	Region
BLD Pharm	BD025535	>97%	Global / China / USA
A2B Chem	A2B-BL47840	95%+	USA
ChemSrc	(Aggregator)	Varies	Global

Quality Control (QC) Protocol

As a Senior Application Scientist, I recommend a strict "Trust but Verify" approach when sourcing this compound, especially for SAR (Structure-Activity Relationship) studies where isomer purity is critical.

Mandatory QC Workflow:

- ¹H-NMR (DMSO-d₆): Verify the coupling constants of the aromatic protons. The C5 and C7 protons should show meta-coupling (approx. 1-2 Hz).[1] A para-substituted impurity (e.g., 5-

chloro isomer) will show different splitting patterns.

- LC-MS: Confirm the presence of the chlorine isotope pattern ($^{35}\text{Cl}/^{37}\text{Cl}$ in 3:1 ratio).
- Regiochemistry Confirmation: If sourcing from a new vendor, request a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to confirm the proximity of the C1-proton to the C8-chlorine (or lack thereof) compared to the C5-proton.[1]

Part 3: Synthetic Architecture & Methodology[1]

The synthesis of **8-chloroisoquinolin-6-ol** presents a regiochemical challenge. Direct chlorination of isoquinolin-6-ol often favors the C5 position due to electronic directing effects. Therefore, a de novo ring construction approach is scientifically preferred to guarantee the C8 position of the halogen.[1]

Proposed Synthetic Route: Modified Pomeranz-Fritsch Cyclization

This protocol ensures the halogen is installed before the ring closure, preventing isomer mixtures.

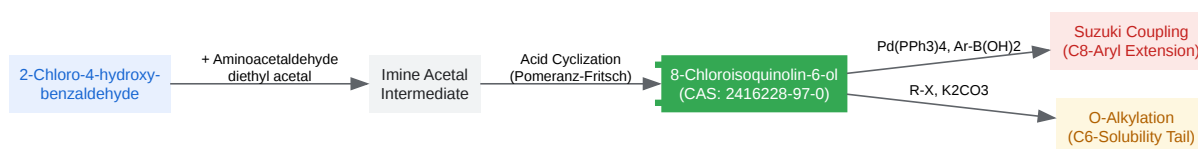
Step-by-Step Methodology:

- Precursor Selection: Start with 2-chloro-4-hydroxybenzaldehyde (or its O-protected variant, e.g., 4-(benzyloxy)-2-chlorobenzaldehyde).
- Schiff Base Formation:
 - Reagents: Aminoacetaldehyde diethyl acetal, Toluene, p-TsOH (cat).[1]
 - Procedure: Reflux the aldehyde with the amine in a Dean-Stark trap to remove water. This forms the imine intermediate.[1]
- Cyclization (The Critical Step):
 - Reagents: Sulfuric acid (H_2SO_4) or Trifluoromethanesulfonic acid (TfOH).[1]
 - Conditions: The acetal is treated with acid to trigger electrophilic aromatic substitution.[1]

- Regiocontrol: The closure occurs at the position ortho to the aldehyde.[1] Since the meta-position is blocked by the Chlorine (C2 of the benzene ring becomes C8 of isoquinoline), the cyclization is directed to the vacant position.[1]
- Deprotection (if applicable): Removal of the benzyl group via acid hydrolysis or boron tribromide (BBr₃) if hydrogenation is precluded by the chlorine.[1]

Visualization: Synthetic Logic & Derivatization

The following diagram illustrates the synthesis and the downstream utility of this scaffold in medicinal chemistry.



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Figure 1: Retrosynthetic logic flow from commercial precursors to the target scaffold and its subsequent divergence into medicinal chemistry libraries.[1]

Part 4: Medicinal Chemistry Applications[1][8][9][10][11]

Researchers utilize **8-chloroisoquinolin-6-ol** primarily for its dual-functional nature. It serves as a "bifunctional linchpin" in drug design.[1]

The C8-Chlorine Handle (The "Warhead" Vector)

The chlorine at C8 is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

- Utility: Allows the introduction of aryl or heteroaryl groups to probe the "deep pocket" of a protein active site.[1]

- Protocol Insight: The C8 position in isoquinolines can be sterically crowded.[1] Use active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 to ensure efficient coupling.[1]

The C6-Hydroxyl Handle (The "Solubility" Vector)

The phenol group at C6 is a nucleophile ready for alkylation.[1]

- Utility: This is the ideal position to attach solubilizing chains (e.g., morpholine-ethyl, PEG chains) or to engage hinge-region hydrogen bonding in kinases.[1]
- Protocol Insight: When performing the Suzuki coupling at C8, the C6-OH should ideally be protected (e.g., as a TIPS ether) or alkylated first to prevent catalyst poisoning or side reactions.[1]

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
- GHS Signal: Warning.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenolic isoquinolines can oxidize to quinones upon prolonged exposure to air and light.[1]
- Solubility Handling: Dissolve in DMSO for biological assays.[1] For chemical reactions, DMF or DMAc are preferred solvents due to the high melting point of the solid.[1]

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